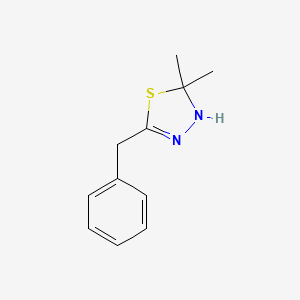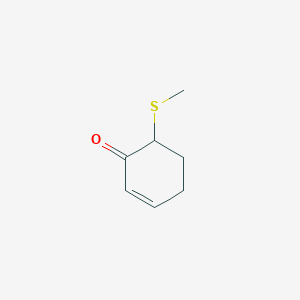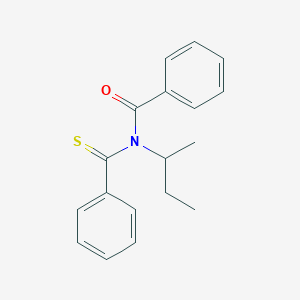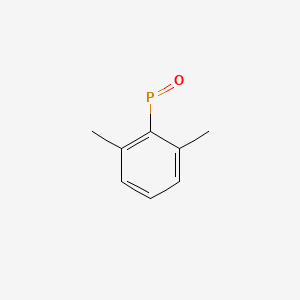![molecular formula C21H22Br2N2O7 B14390992 N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine CAS No. 88133-02-2](/img/structure/B14390992.png)
N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine is a complex organic compound that belongs to the class of peptides This compound is characterized by the presence of benzyloxycarbonyl groups, bromine atoms, and amino acid residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine typically involves multiple steps, including the protection of amino groups, bromination, and coupling reactions. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group of L-tyrosine, followed by bromination at the 3 and 5 positions using bromine or N-bromosuccinimide (NBS). The protected and brominated tyrosine is then coupled with D-threonine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxycarbonyl group can yield benzoic acid derivatives, while reduction of the bromine atoms can yield the corresponding hydrogenated compounds .
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying protein-protein interactions and enzyme-substrate specificity.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted side reactions during peptide synthesis. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The amino acid residues can interact with active sites of enzymes, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyloxycarbonyl-L-serine benzyl ester: Used as a building block in peptide synthesis and as a biochemical reagent.
N-Benzyloxycarbonyl-L-proline: A potent inhibitor of prolidase, used in the synthesis of N-(L-Prolyl)-β-alanine.
Uniqueness
N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine is unique due to the presence of both benzyloxycarbonyl and bromine groups, which confer distinct chemical reactivity and biological activity. Its combination of L-tyrosine and D-threonine residues also provides unique stereochemical properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
88133-02-2 |
|---|---|
Fórmula molecular |
C21H22Br2N2O7 |
Peso molecular |
574.2 g/mol |
Nombre IUPAC |
(2R,3S)-2-[[(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H22Br2N2O7/c1-11(26)17(20(29)30)25-19(28)16(9-13-7-14(22)18(27)15(23)8-13)24-21(31)32-10-12-5-3-2-4-6-12/h2-8,11,16-17,26-27H,9-10H2,1H3,(H,24,31)(H,25,28)(H,29,30)/t11-,16-,17+/m0/s1 |
Clave InChI |
MOADBUZEINVTMF-MZPVMMEZSA-N |
SMILES isomérico |
C[C@@H]([C@H](C(=O)O)NC(=O)[C@H](CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)OCC2=CC=CC=C2)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)


![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)
![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)



![Bicyclo[8.2.2]tetradec-10-ene](/img/structure/B14390956.png)


![5-Methylspiro[5.5]undec-1-en-3-one](/img/structure/B14390990.png)


